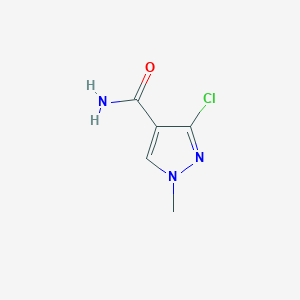![molecular formula C19H31NO3S2Si B12961757 (R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)
(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole is a complex organic compound characterized by its unique structural features, including a benzo[d]thiazole core and a sulfonyl group attached to a butyl chain with a triethylsilyl ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.
Attachment of the Butyl Chain: The butyl chain with the triethylsilyl ether can be synthesized separately and then attached to the benzo[d]thiazole core through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The triethylsilyl ether group can be substituted under acidic or basic conditions to yield different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medical applications include the development of new pharmaceuticals. The benzo[d]thiazole core is a common motif in many drugs, and modifications to this structure can lead to compounds with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals, including agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, participating in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]thiazole: The core structure without the sulfonyl and butyl groups.
Sulfonyl Benzo[d]thiazoles: Compounds with different substituents on the sulfonyl group.
Triethylsilyl Ethers: Compounds with the triethylsilyl ether group attached to different backbones.
Uniqueness
®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole is unique due to the combination of its structural features. The presence of the triethylsilyl ether group provides stability and reactivity that is not seen in simpler benzo[d]thiazole derivatives. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H31NO3S2Si |
|---|---|
Peso molecular |
413.7 g/mol |
Nombre IUPAC |
[(3R)-4-(1,3-benzothiazol-2-ylsulfonyl)-2,3-dimethylbutan-2-yl]oxy-triethylsilane |
InChI |
InChI=1S/C19H31NO3S2Si/c1-7-26(8-2,9-3)23-19(5,6)15(4)14-25(21,22)18-20-16-12-10-11-13-17(16)24-18/h10-13,15H,7-9,14H2,1-6H3/t15-/m0/s1 |
Clave InChI |
KTRVQMUIISMNHQ-HNNXBMFYSA-N |
SMILES isomérico |
CC[Si](CC)(CC)OC(C)(C)[C@@H](C)CS(=O)(=O)C1=NC2=CC=CC=C2S1 |
SMILES canónico |
CC[Si](CC)(CC)OC(C)(C)C(C)CS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12961677.png)
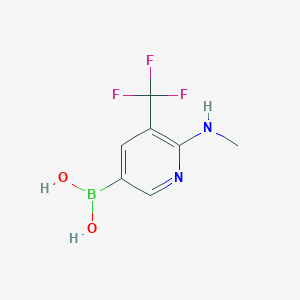
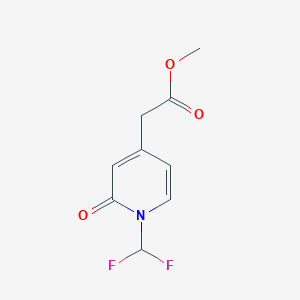
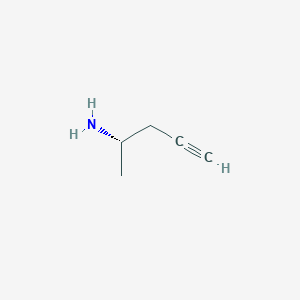
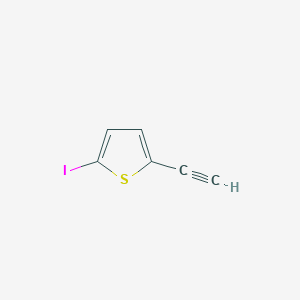
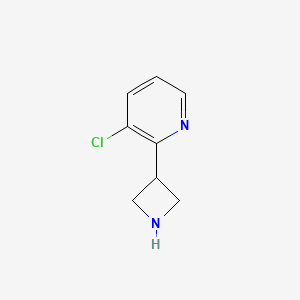
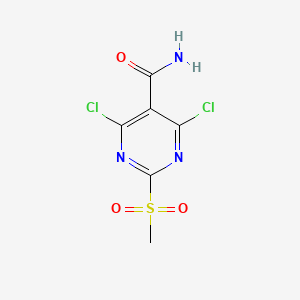
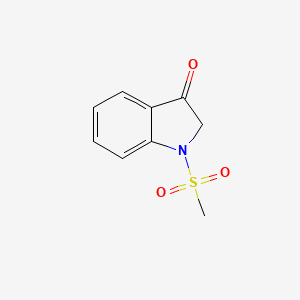
![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)
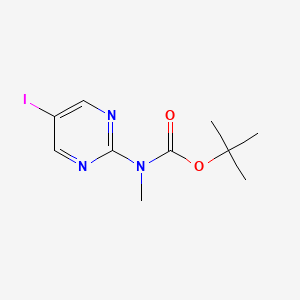

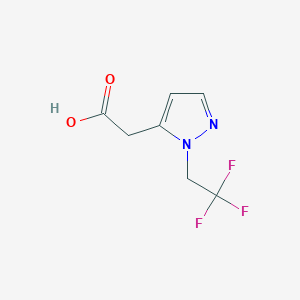
![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)
